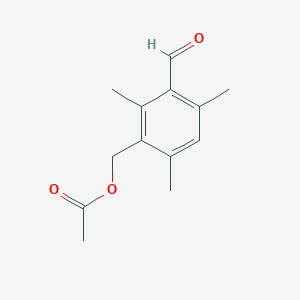

3-Formyl-2,4,6-trimethylbenzyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often involves cyclization reactions and electrophilic displacement. For instance, some derivatives are synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, with their structures verified through various analytical methods such as IR, (1)H NMR, and (13)C NMR (Jin et al., 2006). Electrophilic displacement of the formyl and acetyl group in related compounds, like 2,4,6-trimethoxybenzaldehyde, has also been observed, indicating a similar synthetic pathway could be applicable (Strating, Thijs, & Zwanenburg, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-formyl-2,4,6-trimethylbenzyl acetate has been elucidated through X-ray crystallography, providing insights into their crystal systems and lattice parameters. For example, the synthesis and X-ray crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene offer insights into the molecular packing and intermolecular interactions within the crystal structure (Arockia Samy & Alexander, 2012).

Chemical Reactions and Properties

Reactions involving derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often result in the formation of products with significant bioactivity or unique structural features. For instance, the reaction of 2,4,6-trimethoxybenzyl compounds leads to the formation of isomeric trienes, demonstrating their reactivity and potential for synthesis of bioactive compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Physical Properties Analysis

The physical properties of compounds related to 3-formyl-2,4,6-trimethylbenzyl acetate, such as melting points and solubility, are crucial for their application in synthesis. For example, the preparation of 2,3,6-trimethylbenzyl alcohol by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, with a melting point of 83–85 °C, highlights the importance of understanding these properties for practical applications (Kawai, Yamazaki, & Yuhashi, 1974).

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

3-Formyl-2,4,6-trimethylbenzyl acetate has been explored for its potential in peptide synthesis. Stewart (1966) conducted model experiments with 2,4,6-trimethylbenzyl esters of N-acylamino acids and discovered that this ester group can be cleaved by hydrogen bromide in acetic acid under specific conditions. This reaction does not affect benzyl esters but removes benzyloxycarbonyl amino-protecting groups, making 2,4,6-trimethylbenzyl esters suitable for synthesizing various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters up to the hexapeptide level (Stewart, 1966).

Chemical Reactivity and Synthesis

The reactivity of 3-Formyl-2,4,6-trimethylbenzyl acetate in different chemical environments has been studied. For example, Stewart (1966) also found that this compound is selectively cleaved by cold trifluoroacetic acid without affecting other amino-protecting groups, illustrating its potential value in peptide syntheses where alkaline conditions might be detrimental (Stewart, 1966).

Organic Chemistry Applications

In organic chemistry, the properties of 3-Formyl-2,4,6-trimethylbenzyl acetate have been leveraged for various applications. For instance, Suzuki et al. (1971) investigated the products obtained by nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, yielding various polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Electrophilic Displacement Studies

Studies have also been conducted on the electrophilic displacement of the formyl and acetyl group in related compounds, which can provide insights into the behavior of 3-Formyl-2,4,6-trimethylbenzyl acetate under similar conditions (Strating, Thijs, & Zwanenburg, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2,4,6-trimethylbenzyl acetate | |

CAS RN |

137380-48-4 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)